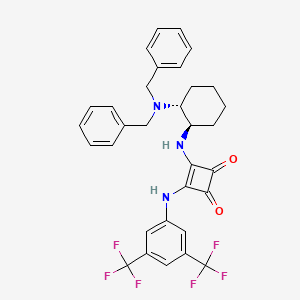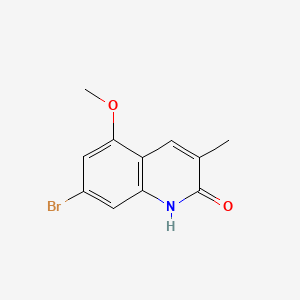
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethyl group and an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide typically involves the reaction of 4-(methylsulfonyl)acetophenone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the isobutyramide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Employed in the development of specialty chemicals and materials
作用机制
The mechanism of action of n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds with target proteins, influencing their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- n-(1-(4-(Methylsulfonyl)phenyl)ethyl)acetamide
- n-(1-(4-(Methylsulfonyl)phenyl)ethyl)propionamide
- n-(1-(4-(Methylsulfonyl)phenyl)ethyl)butyramide
Uniqueness
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide is unique due to its specific combination of functional
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
2-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)13(15)14-10(3)11-5-7-12(8-6-11)18(4,16)17/h5-10H,1-4H3,(H,14,15) |
InChI 键 |
JSNXBLKWCXDVLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14896331.png)
![(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)


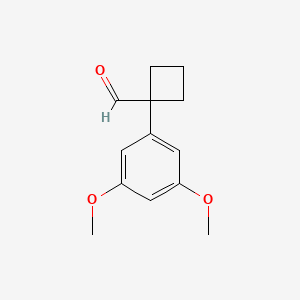
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
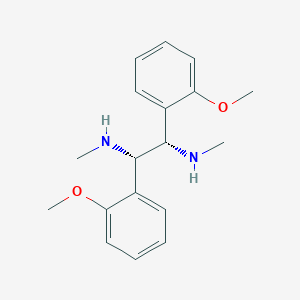
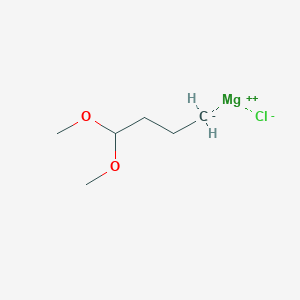
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)
